Product packaging for Diethyl 2-(3-nitropyridin-2-yl)malonate(Cat. No.:CAS No. 64362-41-0)

Diethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No.: B1367394
CAS No.: 64362-41-0
M. Wt: 282.25 g/mol
InChI Key: IMGOJADWUZXLFZ-UHFFFAOYSA-N
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Description

Diethyl 2-(3-nitropyridin-2-yl)malonate is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O6 B1367394 Diethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 64362-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOJADWUZXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521946
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64362-41-0
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Importance in Heterocyclic Chemistry

The strategic value of Diethyl 2-(3-nitropyridin-2-yl)malonate in heterocyclic chemistry lies in its capacity to serve as a linchpin for the assembly of fused-ring systems, particularly those containing the pyrido[2,3-b]pyrazine (B189457) core. This heterocyclic motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

The key to the utility of this compound is the presence of two key functional groups in a strategic ortho relationship: the nitro group and the malonate ester. The nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent malonate moiety to form a new heterocyclic ring. This powerful transformation provides a direct and efficient route to complex, polycyclic aromatic systems.

A prime example of this strategy is the synthesis of various substituted pyrido[2,3-b]pyrazines. These compounds have been investigated for their potential as antitumor agents, including for tumors that have developed resistance to existing therapies. nih.gov The general synthetic approach involves the initial preparation of this compound, followed by the catalytic reduction of the nitro group to an amine. This intermediate, upon heating, undergoes spontaneous cyclization to afford the corresponding dihydroxypyrido[2,3-b]pyrazine. This core structure can then be further functionalized to generate a library of derivatives for biological screening. The pyrido[2,3-b]pyrazine scaffold has also been explored for its electrochemical DNA sensing capabilities and other biological activities. rsc.org

Foundational Role As a Versatile Synthetic Building Block

Beyond its pivotal role in the synthesis of fused heterocycles, Diethyl 2-(3-nitropyridin-2-yl)malonate serves as a versatile building block for a range of other organic transformations. The reactivity of its functional groups can be selectively harnessed to introduce diverse molecular complexity.

The malonate moiety, with its acidic alpha-protons, is amenable to a variety of alkylation and acylation reactions, allowing for the introduction of new carbon-carbon bonds. Furthermore, the ester groups can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide array of subsequent reactions, such as amide bond formation or decarboxylation.

The nitro group, in addition to its role as a precursor to an amino group for cyclization, can also be a directing group in further aromatic substitution reactions or can be transformed into other functional groups. The reduction of the nitro group is a particularly powerful transformation, as the resulting aminopyridine is a key intermediate in the synthesis of numerous pharmaceuticals. The strategic placement of the nitro group in this compound makes it an attractive starting material for the synthesis of bioactive molecules. nih.gov

The following table summarizes some of the key transformations of this compound:

Functional Group Reaction Type Product Significance
Nitro GroupReduction2-amino-3-(diethyl malonate)pyridinePrecursor for cyclization to form fused heterocycles.
Malonate EsterHydrolysis2-(3-nitropyridin-2-yl)malonic acidIntermediate for decarboxylation or other carboxylic acid reactions.
Malonate EsterAlkylation/AcylationSubstituted malonate derivativesIntroduction of new carbon-carbon bonds.
Pyridine (B92270) RingNucleophilic Aromatic SubstitutionFurther functionalized pyridine derivativesModification of the core heterocyclic structure.

Evolution of Pyridine Malonate Synthetic Methodologies

Nucleophilic Aromatic Substitution (S_NAr) Strategies for Pyridyl Malonate Formation

Nucleophilic aromatic substitution (S_NAr) is a primary and efficient pathway for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.org In the context of pyridine chemistry, the inherent electron-deficient nature of the ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly when further activated by strong electron-withdrawing groups like a nitro moiety. wikipedia.orgnumberanalytics.com The S_NAr reaction provides a direct method for forging a bond between the pyridine C-2 carbon and the central carbon of diethyl malonate.

A common and effective route for synthesizing this compound involves the reaction between the enolate of diethyl malonate and a halogenated nitropyridine, where the halogen acts as a leaving group. This reaction is a classic example of an S_NAr process, where the electron-deficient pyridine ring is attacked by the carbon nucleophile derived from diethyl malonate.

The most frequently employed precursor for this synthesis is 2-chloro-3-nitropyridine. guidechem.com The chlorine atom at the C-2 position serves as an effective leaving group, and its displacement is facilitated by the strong electron-withdrawing effect of the adjacent nitro group at the C-3 position. This specific arrangement of the chloro and nitro groups significantly activates the C-2 position for nucleophilic attack. The reaction proceeds by treating 2-chloro-3-nitropyridine with the diethyl malonate enolate, leading to the formation of the desired product in high yields.

The reaction is initiated by the deprotonation of diethyl malonate using a suitable base. Diethyl malonate is relatively acidic (pKa ≈ 13) because the α-hydrogens are positioned between two electron-withdrawing carbonyl groups. libretexts.orgpressbooks.pub This acidity allows for the easy formation of a resonance-stabilized enolate ion. libretexts.org This enolate acts as a potent carbon-centered nucleophile. chempedia.info The nucleophilic enolate then attacks the electrophilic C-2 carbon of the 2-chloro-3-nitropyridine ring in an S_N2-type reaction for alkyl halides, but in this aromatic system, it initiates the S_NAr mechanism. libretexts.org

The efficiency and yield of the coupling reaction are highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases are typically required to generate the malonate enolate quantitatively without competing side reactions. Polar aprotic solvents are preferred as they effectively solvate the cation of the base while leaving the enolate nucleophile relatively free and reactive. The optimization of these parameters is crucial for achieving high yields and minimizing reaction times.

Below is a table summarizing common conditions used for the synthesis:

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydride (NaH)Dimethyl Sulfoxide (B87167) (DMSO)0 to 1000.5 - 16Up to 100
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)0 to 80~16~80
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Elevated--

Data compiled from multiple sources describing typical S_NAr conditions.

Sodium hydride in DMSO is a particularly effective combination, often leading to nearly quantitative yields. The procedure typically involves suspending sodium hydride in the solvent under an inert atmosphere, followed by the dropwise addition of diethyl malonate to form the enolate. After a short stirring period, 2-chloro-3-nitropyridine is added, and the mixture may be heated to drive the substitution to completion.

The S_NAr reaction on nitropyridine systems proceeds via a well-established two-step addition-elimination mechanism. wikipedia.org

Nucleophilic Addition: The reaction begins with the attack of the nucleophile (diethyl malonate enolate) on the electron-deficient carbon atom bearing the leaving group (the C-2 carbon). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The aromaticity of the pyridine ring is temporarily broken in this intermediate.

Elimination of the Leaving Group: The negative charge in the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. The pyridine nitrogen also participates in stabilizing this negative charge through resonance. wikipedia.orgstackexchange.com In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The regioselectivity of the nucleophilic attack on the 3-nitropyridine (B142982) ring is a critical aspect of this synthesis. In pyridine systems, nucleophilic substitution is strongly favored at the C-2 (ortho) and C-4 (para) positions. numberanalytics.comstackexchange.com This preference is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen atom when the attack occurs at these positions, which is not possible with attack at the C-3 (meta) position. stackexchange.com

In the case of 2-chloro-3-nitropyridine, the C-2 position is doubly activated. It is not only ortho to the ring nitrogen but also adjacent to the powerful electron-withdrawing nitro group at C-3. This combined activation makes the C-2 carbon the most electrophilic site on the ring and the primary target for nucleophilic attack by the malonate enolate, leading to a highly regioselective substitution. researchgate.net While the C-6 position is also ortho to the nitrogen, it lacks the potent activating effect of a nearby nitro group. Similarly, the C-4 position, though para to the nitrogen, is meta to the nitro group, making it less reactive towards nucleophilic attack than the C-2 position.

Coupling of Diethyl Malonate with Halogenated Nitropyridines

Divergent Synthetic Pathways to this compound

Several distinct synthetic strategies have been developed for the preparation of this compound. These include the esterification of nitropyridine carboxylic acids, direct alkylation of pyridine systems, and innovative redox alkylation strategies involving pyridine N-oxides.

Esterification Approaches with Nitropyridine Carboxylic Acids

One synthetic route to this compound involves the esterification of 3-nitropyridine-2-carboxylic acid. This approach, while less common than nucleophilic substitution methods, is valuable when the carboxylic acid is a readily available starting material. The reaction typically involves treating 3-nitropyridine-2-carboxylic acid with diethyl malonate in the presence of a dehydrating agent. Commonly used dehydrating agents for this transformation include thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC).

The reaction is generally carried out under reflux conditions in an inert atmosphere to drive the esterification to completion. Following the reaction, a purification process involving extraction and chromatographic techniques is necessary to isolate the desired product.

Table 1: Esterification of 3-Nitropyridine-2-carboxylic Acid

Starting Material Reagent Dehydrating Agent General Conditions Product

Direct Alkylation of Pyridine Systems with Malonate Reagents

The most frequently employed method for the synthesis of this compound is the direct alkylation of a pyridine system, specifically through a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the high reactivity of 2-halopyridines bearing an electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. wikipedia.org

In a typical procedure, the enolate of diethyl malonate is generated using a strong base, and this nucleophile then displaces a halide (commonly chloride) from the 2-position of the 3-nitropyridine ring. The choice of base and solvent system can influence the reaction efficiency.

One common set of conditions involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The diethyl malonate is added dropwise to a suspension of sodium hydride at a reduced temperature (e.g., 0 °C) to form the enolate. Subsequently, 2-chloro-3-nitropyridine is introduced, and the mixture is heated to facilitate the substitution reaction. For instance, heating to 100°C for a short period has been reported to give a near-quantitative yield of the product.

An alternative, often milder, set of conditions employs potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF). This system may require higher temperatures and longer reaction times to achieve comparable yields.

Table 2: Direct Alkylation via Nucleophilic Aromatic Substitution

Pyridine Substrate Malonate Reagent Base/Solvent System Temperature Product
2-Chloro-3-nitropyridine Diethyl malonate NaH/DMSO 100 °C This compound

Redox Alkylation Strategies Involving Pyridine N-Oxides

Redox alkylation of pyridine N-oxides presents a modern and regioselective approach to the synthesis of substituted pyridines. This "umpolung" strategy reverses the typical reactivity of the pyridine ring, making it susceptible to nucleophilic attack. The methodology involves the activation of the pyridine N-oxide with a strong electrophile, followed by the addition of a nucleophile, such as a malonate anion. nih.govnih.gov

A reported method for the functionalization of pyridine N-oxide derivatives with malonates utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as an activating agent. nih.govnih.gov The N-oxide is first treated with Tf₂O to form a highly electrophilic intermediate. The subsequent addition of a malonate anion, typically pre-formed with a base like sodium hydride, leads to the formation of the substituted pyridine. nih.gov This reaction selectively affords either 2- or 4-substituted pyridines in good yields. nih.govnih.gov

While this method has been demonstrated for various pyridine N-oxides, its application to 3-nitropyridine N-oxide would provide a direct route to this compound. The reaction is quenched with an ammonium (B1175870) chloride solution, and the product is isolated through extraction and column chromatography. nih.gov This approach is notable for its mild conditions and tolerance of various functional groups. nih.gov

Synthesis of Substituted this compound Derivatives

The synthetic methodologies described above can be adapted to produce a variety of derivatives of this compound, including positional isomers and analogues with different ester functionalities.

Preparation of Positional Isomers (e.g., Nitro Group at C-4 or C-5)

The synthesis of positional isomers of diethyl 2-(nitropyridin-2-yl)malonate is achieved by starting with appropriately substituted halonitropyridines. The position of the nitro group on the pyridine ring is determined by the choice of the initial substrate.

For the synthesis of diethyl 2-(5-nitropyridin-2-yl)malonate, the starting material is typically 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. chemsrc.com The reaction proceeds via a nucleophilic aromatic substitution with the diethyl malonate enolate, analogous to the synthesis of the 3-nitro isomer. The malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates has been reported as a key step in the synthesis of 5-hydroxy-2-alkylpyridines. researchgate.net

To prepare diethyl 2-(3-nitropyridin-4-yl)malonate, an alternative starting material such as 4-chloro-3-nitropyridine (B21940) is required. The synthetic strategy remains the nucleophilic aromatic substitution, where the malonate enolate displaces the chloride at the 4-position.

Table 3: Synthesis of Positional Isomers

Target Compound Starting Halonitropyridine
Diethyl 2-(5-nitropyridin-2-yl)malonate 2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine

Synthesis of Derivatives with Varied Malonate Ester Groups (e.g., Diisopropyl)

The synthesis of 2-(3-nitropyridin-2-yl)malonate derivatives with ester groups other than diethyl is readily accomplished by employing the corresponding dialkyl malonate in the direct alkylation reaction. This allows for the introduction of steric and electronic diversity into the malonate moiety.

A notable example is the preparation of diisopropyl 2-(3-nitropyridin-2-yl)malonate. This compound is synthesized using diisopropyl malonate and 2-chloro-3-nitropyridine. A common procedure involves the use of potassium carbonate as the base in DMF at an elevated temperature of 90 °C. The bulkier isopropyl groups can influence the physical properties of the final compound, such as solubility and thermal stability.

Similarly, the synthesis of dimethyl 2-(3-nitropyridin-2-yl)malonate can be achieved by using dimethyl malonate as the nucleophile. While not explicitly detailed in the provided sources, the synthesis is expected to follow an analogous pathway to the diethyl derivative. The synthesis of di-t-butyl malonate derivatives has also been reported, highlighting the versatility of this approach for incorporating bulky ester groups. orgsyn.org

Table 4: Synthesis of Derivatives with Varied Ester Groups

Malonate Reagent Pyridine Substrate Base/Solvent System Product
Diisopropyl malonate 2-Chloro-3-nitropyridine K₂CO₃/DMF Diisopropyl 2-(3-nitropyridin-2-yl)malonate

Introduction of Additional Halogenation on the Pyridine Ring

The synthesis of halogenated analogues of this compound, where an additional halogen atom is present on the pyridine ring, represents a significant area of research for creating structurally diverse compounds for potential applications in medicinal chemistry and materials science. The primary strategy for synthesizing these analogues involves a two-step process: the synthesis of a di-halogenated 3-nitropyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with diethyl malonate.

A key precursor for these syntheses is 2,6-dichloro-3-nitropyridine. This intermediate can be effectively synthesized by the nitration of 2,6-dichloropyridine (B45657). google.comresearchgate.net A process for this conversion involves reacting 2,6-dichloropyridine with nitric acid in the presence of oleum, which allows for lower molar ratios of nitric acid to be used and minimizes the evolution of hazardous nitrogen oxides. google.com This method provides a viable route to the necessary di-halogenated starting material.

Once the di-halogenated nitropyridine is obtained, the subsequent step is the reaction with diethyl malonate. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the malonate enolate displaces one of the halogen atoms on the pyridine ring. The regioselectivity of this substitution is a critical factor. In the case of 2,6-dichloro-3-nitropyridine, the nitro group at the 3-position activates both the C-2 and C-6 positions for nucleophilic attack. However, the strong inductive electron-withdrawing effect of the nitro group makes the ortho position (C-2) more electron-deficient. stackexchange.com Consequently, nucleophilic attack at the C-2 position is kinetically favored, leading to the desired product, diethyl 2-(6-chloro-3-nitropyridin-2-yl)malonate. stackexchange.com

The reaction conditions for such a synthesis would typically involve the generation of the diethyl malonate enolate using a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF). The subsequent addition of the di-halogenated nitropyridine would initiate the substitution reaction. Based on analogous procedures, this reaction can be expected to proceed efficiently to yield the desired halogenated this compound analogue. chemicalbook.com

The table below outlines the key reactants and expected product for the synthesis of a chlorinated analogue of this compound.

Table 1. Synthesis of Diethyl 2-(6-chloro-3-nitropyridin-2-yl)malonate

Reactant 1 Reactant 2 Expected Product
2,6-Dichloro-3-nitropyridine Diethyl malonate Diethyl 2-(6-chloro-3-nitropyridin-2-yl)malonate

Further research findings on the synthesis of related compounds provide insight into the reaction parameters. For example, the synthesis of diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate was achieved with an 80% yield by reacting 2-chloro-6-methoxy-3-nitropyridine (B41990) with diethyl malonate in the presence of sodium hydride in THF, with the reaction mixture being stirred at 80°C for 16 hours. chemicalbook.com These conditions highlight the general requirements for achieving successful nucleophilic aromatic substitution on the 3-nitropyridine ring system with diethyl malonate.

Table 2. Research Findings on the Synthesis of a Substituted Analogue

Precursor Reagents Solvent Conditions Product Yield Reference
2-Chloro-6-methoxy-3-nitropyridine Diethyl malonate, Sodium hydride THF 80°C, 16 h Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate 80% chemicalbook.com

Transformations at the Active Methylene (B1212753) Group of the Malonate

The carbon atom situated between the two ester carbonyls, known as the alpha-carbon or active methylene group, is particularly reactive. The flanking electron-withdrawing ester groups increase the acidity of the α-hydrogens (pKa ≈ 13), facilitating the formation of a resonance-stabilized enolate ion upon treatment with a base. libretexts.orglibretexts.org This nucleophilic enolate is central to the reactivity of the malonate group, enabling alkylation, acylation, and participation in condensation reactions.

Decarboxylation and Decarboxylative Functionalization of the Pyridyl Malonate

The malonic ester group is a classic synthon for carboxylic acids through a reaction sequence involving hydrolysis and decarboxylation. libretexts.org When this compound is subjected to hydrolysis, typically under acidic conditions (e.g., heating with aqueous hydrochloric acid), both ester groups are converted to carboxylic acids, forming the intermediate 2-(3-nitropyridin-2-yl)malonic acid. pressbooks.pub

In some cases, vigorous hydrolysis conditions can lead to the decarboxylation of both carboxyl groups, particularly if the intermediate malonic acid is unstable. beilstein-journals.orgbeilstein-journals.orgnih.gov This is especially relevant for arylmalonic acids with strong electron-withdrawing groups. beilstein-journals.org The direct, catalytic hydrodecarboxylation of malonic acid derivatives has also been explored using modern photoredox catalysis, offering a pathway to formally use the malonate as a methylene synthon. nih.gov

Ester Hydrolysis and Carboxylic Acid Derivatization

The conversion of the diethyl ester groups of the title compound to carboxylic acids is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Typically involves heating the ester with a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium. This process is reversible and leads to the formation of the corresponding dicarboxylic acid and ethanol. pressbooks.pub

Base-catalyzed hydrolysis (saponification): Involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible and initially produces the disodium (B8443419) or dipotassium (B57713) salt of the malonic acid. Subsequent acidification is required to protonate the carboxylate salt and yield the free 2-(3-nitropyridin-2-yl)malonic acid.

However, the hydrolysis of substituted arylmalonates can be challenging. For instance, studies on diethyl 2-(perfluorophenyl)malonate, a structurally related compound with a strongly electron-withdrawing aryl substituent, have shown that the ester can be resistant to hydrolysis under mild conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov Under more forceful basic conditions, decomposition or complete decarboxylation often occurs, while vigorous acidic hydrolysis leads directly to the decarboxylated acetic acid derivative. beilstein-journals.orgbeilstein-journals.orgnih.gov This suggests that the isolation of the stable 2-(3-nitropyridin-2-yl)malonic acid might be difficult, as hydrolysis is often intrinsically linked with subsequent decarboxylation. beilstein-journals.org

Alpha-Carbon Alkylation and Acylation of this compound

One of the most powerful applications of malonic esters is the alkylation and acylation at the α-carbon. pressbooks.pubfiveable.me The process begins with the deprotonation of the active methylene group by a suitable base, typically sodium ethoxide in ethanol, to generate a nucleophilic enolate. libretexts.orglibretexts.org

Alkylation: The resulting enolate ion readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. pressbooks.publibretexts.org This reaction forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon. The choice of alkylating agent is generally restricted to methyl or primary halides, as secondary halides react poorly and tertiary halides lead to elimination products. libretexts.org

Reaction Sequence:

Deprotonation: this compound reacts with NaOEt to form the corresponding enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide (R-X), displacing the halide and forming diethyl 2-alkyl-2-(3-nitropyridin-2-yl)malonate. libretexts.org

Since the mono-alkylated product still possesses one acidic α-hydrogen, a second alkylation can be performed by repeating the sequence with another equivalent of base and an alkyl halide, leading to a di-alkylated product. pressbooks.pub

Acylation: Similarly, the enolate can react with acylating agents like acyl chlorides or acid anhydrides to introduce an acyl group at the α-position. This leads to the formation of a β-keto dicarbonyl compound, which is a valuable precursor for the synthesis of ketones and other heterocyclic systems.

Participation in Condensation Reactions

The active methylene group of this compound can act as a nucleophile in various condensation reactions. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules.

A prominent example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or ammonia) as a catalyst. orgsyn.org This reaction typically results in an α,β-unsaturated dicarbonyl compound after dehydration. For example, condensation with benzaldehyde (B42025) would yield diethyl 2-(phenyl(3-nitropyridin-2-yl)methylene)malonate.

Furthermore, the malonate moiety can react with 1,3-dinucleophiles, such as urea (B33335) or 2-aminopyridine (B139424), in cyclocondensation reactions to form six-membered heterocyclic rings. nih.gov These reactions, often performed at elevated temperatures, are classical methods for synthesizing important heterocyclic frameworks like barbituric acids and pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov The presence of the nitropyridyl substituent on the malonate offers a route to novel and functionalized heterocyclic systems.

Chemical Transformations Involving the Nitro Group

The electron-withdrawing nitro group on the pyridine ring is a key functional handle that can be transformed into other functionalities, most notably an amino group. This transformation is crucial as it opens pathways to a wide array of substituted aminopyridines, which are important precursors in pharmaceutical synthesis. google.com

Reductive Methodologies for Nitro Group Conversion to Amines

The reduction of the nitro group to a primary amine is one of the most significant reactions of this compound. A variety of reductive methods are available, ranging from catalytic hydrogenation to the use of dissolving metals. wikipedia.org The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.orgstackexchange.com

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A common and effective catalyst for this transformation. organic-chemistry.org

Platinum(IV) Oxide (PtO₂): Another highly effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Raney Nickel: A nickel-aluminum alloy also used for this purpose. wikipedia.org

Metal-Based Reductions: These methods involve the use of a metal in an acidic or neutral medium.

Tin(II) Chloride (SnCl₂): A classic and reliable reagent for the reduction of aromatic nitro groups, often used in alcoholic solvents or with hydrochloric acid. wikipedia.orgstackexchange.com It is known for its good functional group tolerance, leaving esters, nitriles, and halogens unaffected. stackexchange.com

Iron (Fe): Often used as iron powder in the presence of an acid like acetic acid or hydrochloric acid. wikipedia.org

Zinc (Zn): Can be used with ammonium chloride to yield the corresponding hydroxylamine (B1172632) under specific conditions, or with acid to achieve full reduction to the amine. wikipedia.orgresearchgate.net

Other Methods:

Electrochemical Reduction: 3-Nitropyridines can be reduced electrochemically in an acidic solution to form 3-aminopyridines. google.com

Hydrosilanes: Reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine provide a metal-free method for reducing nitro groups to amines. organic-chemistry.orggoogle.com

The table below summarizes various conditions reported for the reduction of 3-nitropyridine derivatives.

Nucleophilic Displacement of the Nitro Group on the Pyridine Ring

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the nitro group itself or a hydrogen atom on the ring.

The nitro group at the 3-position of the pyridine ring, while not classically activated by resonance in the same way as nitro groups at the 2- or 4-positions, can still undergo nucleophilic aromatic substitution (SNAr). Research has shown that in 2-substituted-3-nitropyridines, the 3-NO₂ group can be selectively displaced by sulfur nucleophiles. nih.gov For instance, reactions of 2-methyl-3-nitropyridines with various thiols in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) lead to the selective formation of 3-thioether products. nih.govresearchgate.net This reactivity suggests that this compound would likely react with thiolates, such as benzylthiolate, to yield Diethyl 2-(3-(benzylthio)pyridin-2-yl)malonate. The reaction proceeds through the formation of a Meisenheimer-like intermediate, followed by the departure of the nitrite (B80452) ion.

Table 3: Nucleophilic Substitution of 3-Nitropyridines with Thiolates

SubstrateNucleophileBaseSolventProduct
2-Methyl-5-nitro-3-nitropyridineBenzylthiol (BnSH)K₂CO₃DMF3-(Benzylsulfanyl)-2-methyl-5-nitropyridine nih.gov
2-Methyl-3-nitropyridineVarious ThiolsK₂CO₃DMF3-(Alkyl/Aryl)thio-2-methylpyridine nih.gov

This table illustrates the reactivity of related 3-nitropyridine systems, which is analogous to the expected reactivity of this compound.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.org The reaction involves the addition of a carbanion bearing a leaving group (the "vicarious" group) to the aromatic ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org For 3-nitropyridine systems, VNS reactions typically occur at the positions ortho and para to the nitro group (C-2 and C-4, and C-6). organic-chemistry.orgscispace.com Electrophilic 3-nitropyridines react efficiently with carbanions stabilized by sulfonyl or other electron-withdrawing groups. nih.govacs.org The reaction mechanism involves the formation of a Meisenheimer-type adduct, from which the leaving group and a proton are eliminated. acs.org While this compound itself is a product of a related SNAr reaction, its 3-nitropyridine core can theoretically undergo VNS at the C-4 or C-6 positions with suitable carbanions, although steric hindrance from the adjacent malonate group might influence the regioselectivity.

Table 4: Examples of VNS Reactions on 3-Nitropyridine Derivatives

SubstrateCarbanion PrecursorBasePosition of Substitution
3-NitropyridineChloromethyl phenyl sulfoneKHMDS, t-BuOKC-4
3-NitropyridineAlkyl phenyl sulfonesKHMDSC-4 nih.govacs.org
4-Substituted-3-nitropyridinesHydroxylamine, 4-Amino-1,2,4-triazolet-BuOKC-6 (para to NO₂) rsc.orgntnu.no

This table provides examples of VNS reactions on the 3-nitropyridine scaffold, demonstrating the general principles of this substitution strategy.

Intramolecular and Intermolecular Cyclization Pathways

The strategic positioning of the nitro group and the diethyl malonate moiety in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

A common and powerful strategy involves the reductive cyclization of this compound. The first step is the reduction of the nitro group to an amino group, yielding Diethyl 2-(3-aminopyridin-2-yl)malonate, as discussed in section 3.2.1. This intermediate contains a nucleophilic amino group positioned ortho to the electrophilic diethyl malonate moiety. Under thermal or base-catalyzed conditions, the amino group can undergo an intramolecular cyclocondensation with one of the ester groups of the malonate. This annulation reaction results in the formation of a new six-membered ring fused to the pyridine core. The typical product of such a reaction is a derivative of the pyrido[2,3-b]pyrazine (B189457) ring system, specifically a dihydroxypyrido[2,3-b]pyrazine. This transformation is a key step in the synthesis of various biologically active molecules and complex heterocyclic frameworks.

Table 5: General Pathway for Intramolecular Annulation

Starting MaterialIntermediateReaction TypeFused System Formed
This compoundDiethyl 2-(3-aminopyridin-2-yl)malonateReductive CyclizationPyrido[2,3-b]pyrazine

This table summarizes the two-step sequence from the title compound to a fused heterocyclic system.

Cyclocondensation Reactions with 1,3-Dinucleophiles

The cyclocondensation of this compound with 1,3-dinucleophiles is a key strategy for the construction of fused heterocyclic systems. Generally, 2-substituted diethyl malonates can react with dinucleophiles such as amidines, ureas, and guanidines at elevated temperatures or in the presence of a basic catalyst to form six-membered rings. nih.gov

A critical consideration for the cyclocondensation of this compound is the reactivity of the C-2 position of the pyridine ring, which is activated by the electron-withdrawing nitro group at the C-3 position. However, for many cyclocondensation reactions with common 1,3-dinucleophiles, the nitro group itself does not directly participate in the initial condensation. Instead, it is often necessary to first reduce the nitro group to an amino group, transforming the substrate into Diethyl 2-(3-aminopyridin-2-yl)malonate. This precursor, possessing a nucleophilic amino group and the malonate moiety, can then undergo intramolecular or intermolecular cyclization.

For instance, the reaction of 2-aminopyridine derivatives with diethyl malonate is a well-established method for the synthesis of pyrido[2,3-d]pyrimidines and nih.govnih.govnaphthyridines. researchgate.netekb.eg Following this analogy, Diethyl 2-(3-aminopyridin-2-yl)malonate could be expected to react with various 1,3-dielectrophiles to construct fused pyridine systems.

Table 1: Plausible Cyclocondensation Reactions of Diethyl 2-(3-aminopyridin-2-yl)malonate

1,3-DinucleophileResulting Heterocyclic SystemReaction Conditions (Hypothetical)
UreaPyrido[2,3-d]pyrimidine-2,4-dioneHigh temperature, basic catalyst
Guanidine2-Aminopyrido[2,3-d]pyrimidin-4-oneBase-catalyzed condensation
Acetamidine2-Methylpyrido[2,3-d]pyrimidin-4-oneElevated temperature

While specific studies on the cyclocondensation reactions of this compound are not extensively documented in the reviewed literature, the established reactivity of analogous compounds provides a strong indication of its synthetic potential following the reduction of the nitro group.

Palladium-Catalyzed and Other Metal-Mediated Cyclizations

Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-N bonds, and they can be applied to induce cyclization in suitably functionalized substrates. For this compound, intramolecular cyclization could be envisioned, particularly through C-H activation or after conversion to a more reactive derivative.

Another potential pathway involves the reduction of the nitro group to an amino group, followed by palladium-catalyzed cross-coupling reactions to introduce a group that can subsequently undergo cyclization. For example, the resulting amino group could be diazotized and converted to a halide, which could then participate in an intramolecular Heck reaction or a Suzuki coupling followed by cyclization.

Table 2: Potential Palladium-Catalyzed Cyclization Strategies

Reaction TypePrecursor (Derived from title compound)Catalyst System (Exemplary)Product Type
Intramolecular C-H ArylationA derivative with a tethered aryl halidePd(OAc)₂, PPh₃Fused pyridone
Intramolecular Heck ReactionA derivative with a vinyl or aryl halidePd(OAc)₂, phosphine (B1218219) ligand, baseFused heterocyclic system
Reductive CyclizationThis compoundPd/C, H₂Fused dihydropyridine derivative

It is important to note that the direct palladium-catalyzed cyclization involving the nitro group is less common, though some metal-mediated reductions of nitro groups coupled with cyclization have been reported. For instance, reductive cyclization using catalysts like palladium on carbon (Pd/C) in the presence of a reducing agent can lead to the formation of cyclic products through the in-situ formation of an amino group that subsequently reacts intramolecularly.

Synthetic Utility and Applications in Complex Organic Molecule Construction

Scaffolding for Diverse Pyridine-Based Architectures

The inherent reactivity of Diethyl 2-(3-nitropyridin-2-yl)malonate allows chemists to use it as a scaffold, systematically building upon its core structure to generate a multitude of pyridine-based compounds.

The true synthetic power of this malonate derivative lies in the orthogonal reactivity of its functional groups. Each part of the molecule can be selectively manipulated to introduce new functionalities, leading to highly substituted pyridine (B92270) rings.

Nitro Group Transformations: The nitro group is a key functional handle. It can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. This resulting aminopyridine is a crucial intermediate for forming amides, sulfonamides, or for participating in cyclization reactions to build fused heterocyclic systems.

Malonate Side-Chain Chemistry: The diethyl malonate moiety offers a wealth of synthetic possibilities. The ester groups can be hydrolyzed to form a dicarboxylic acid or a mono-acid through careful decarboxylation. mdpi.com The active methylene (B1212753) proton can be removed to generate a carbanion, allowing for alkylation or acylation, thus extending the side chain.

Pyridine Ring Functionalization: The electron-withdrawing nature of the nitro group activates the pyridine ring, influencing its reactivity in further substitution reactions.

These selective transformations enable the creation of a diverse library of pyridine derivatives with varied functional groups and substitution patterns, as summarized in the table below.

Starting MaterialReagent/ConditionKey TransformationResulting Functional Group
This compoundH₂, Pd/CNitro group reductionPrimary Amine (-NH₂)
This compoundH₂SO₄ (aq), HeatHydrolysis & DecarboxylationCarboxylic Acid (-COOH)
This compound1. NaH2. R-X (Alkyl Halide)C-alkylation of malonateExtended Carbon Side-Chain
Diethyl 2-(3-aminopyridin-2-yl)malonateAcyl ChlorideN-acylationAmide (-NHCOR)

The strategic positioning of the malonate and nitro (or its reduced amino) groups makes this compound an excellent precursor for synthesizing annulated and polycyclic systems, where the pyridine ring is fused to another ring. These fused heterocyclic systems are common motifs in biologically active molecules.

For instance, after reduction of the nitro group to an amine, intramolecular condensation reactions can be triggered between the newly formed amino group and the malonate side chain (or its derivatives). This can lead to the formation of fused bicyclic systems like pyrido[1,2-a]pyrimidines or other nitrogen-containing heterocycles. The reaction of 2-aminopyridines with diethyl malonate is a known method for creating such fused systems. researchgate.net By starting with the pre-functionalized this compound, chemists can access more complex and substituted versions of these core structures.

Precursor in Medicinal Chemistry-Oriented Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Nitropyridines, in particular, are key starting materials for a variety of potentially therapeutic agents. mdpi.com this compound serves as an ideal starting point for creating novel compounds for biological evaluation.

The modular nature of syntheses involving this compound makes it highly suitable for generating compound libraries. By varying the reagents used to modify the nitro group and the malonate side chain, a large number of distinct but related compounds can be produced efficiently. For example, reducing the nitro group and then reacting the resulting amine with a diverse set of carboxylic acids would generate a library of amides. Similarly, modifying the malonate chain with different alkyl halides before the nitro group reduction can introduce another layer of diversity. This approach is fundamental to modern drug discovery, where large libraries are screened to identify initial "hits" against a biological target. cam.ac.uk

The precursor to the title compound, 2-chloro-3-nitropyridine (B167233), is extensively used in the synthesis of molecules with a wide range of biological activities, including antimicrobial and herbicidal agents, as well as potential urease inhibitors. mdpi.com By substituting the chlorine atom with the diethyl malonate anion, a new vector for molecular diversity is introduced, enabling the synthesis of novel analogues of these bioactive compounds. The malonate portion can be transformed into other functional groups that may enhance potency, selectivity, or pharmacokinetic properties. For example, the synthesis of novel acyclic phosphonate (B1237965) nucleotide analogs has been accomplished starting from 2-chloro-3-nitropyridine, highlighting the importance of this scaffold in creating complex, biologically relevant molecules. mdpi.com

Methodologies for Diversity-Oriented and Target-Oriented Synthesis

This compound is a building block that fits well within the frameworks of both diversity-oriented synthesis (DOS) and target-oriented synthesis (TOS).

In Diversity-Oriented Synthesis (DOS) , the goal is to create a collection of structurally diverse molecules to explore chemical space, often without a specific biological target in mind. cam.ac.ukmdpi.com The multiple reactive sites on this compound can be exploited in branching reaction pathways. One portion of the initial material can be transformed via nitro reduction, while another undergoes side-chain modification, leading to fundamentally different molecular scaffolds from a single starting material.

In Target-Oriented Synthesis (TOS) , the objective is the efficient and strategic synthesis of a single, often complex, target molecule. The predictable and well-characterized reactivity of the functional groups in this compound allows for its logical incorporation into a retrosynthetic plan. It can serve as a key intermediate that provides the core pyridine structure with handles already in place for subsequent, complex bond-forming reactions required to complete the synthesis of a specific natural product or designed therapeutic agent.

Structural Characterization and Advanced Theoretical Investigations

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

The structural integrity and purity of Diethyl 2-(3-nitropyridin-2-yl)malonate are routinely confirmed through a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide unambiguous evidence for the compound's covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns being indicative of the 2,3-disubstitution pattern. The methine proton of the malonate moiety would appear as a unique singlet, while the two ethyl groups would each present a characteristic quartet and triplet pattern.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, the methine carbon, and the aliphatic carbons of the ethyl groups.

Infrared (IR) Spectroscopy is used to identify the specific functional groups present in the molecule. Key vibrational bands would confirm the presence of:

Strong C=O stretching absorptions for the ester groups.

Characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

C-O and C-N stretching bands.

Aromatic C-H and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is employed to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation, often showing characteristic losses of fragments such as ethoxy (-OCH₂CH₃) or entire carbethoxy (-CO₂CH₂CH₃) groups. mdpi.com

Beyond static structural confirmation, these spectroscopic methods are invaluable for dynamic analysis. For instance, the progress of chemical reactions, such as the synthesis of the title compound or its subsequent functionalization, can be monitored in real-time by NMR spectroscopy. mdpi.com This involves tracking the disappearance of signals corresponding to the reactants and the concurrent emergence of new signals corresponding to the product, allowing for the optimization of reaction conditions and the study of reaction kinetics.

TechniqueExpected Observations for this compound
¹H NMR- Signals for 3 aromatic protons on the pyridine ring.
  • A singlet for the malonate CH proton.
  • A quartet and a triplet for each of the two ethyl groups.
  • ¹³C NMR- Resonances for 5 distinct pyridine ring carbons.
  • Signals for ester carbonyl carbons.
  • Signal for the malonate methine carbon.
  • Signals for the methylene (B1212753) and methyl carbons of the ethyl groups.
  • IR Spectroscopy- Strong C=O stretching band (ester).
  • Asymmetric and symmetric NO₂ stretching bands.
  • C-O stretching band (ester).
  • Aromatic C=C and C-H stretching bands.
  • Mass Spectrometry (HRMS)- Accurate mass measurement of the molecular ion peak corresponding to the formula C₁₂H₁₄N₂O₆.
  • Fragmentation patterns showing loss of ethoxy or carbethoxy groups.
  • Computational Chemistry for Electronic Structure and Reactivity Predictions

    Computational chemistry, particularly methods rooted in quantum mechanics, offers profound insights into the intrinsic properties of molecules that are not directly observable through experiment. These theoretical investigations can predict electronic structure, reaction pathways, and conformational landscapes, providing a robust framework for understanding and predicting chemical behavior.

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of organic molecules like pyridyl malonates. researchgate.netnih.gov For this compound, DFT calculations can map the electron density distribution, determine molecular orbital energies (such as the HOMO and LUMO), and calculate various reactivity descriptors. ias.ac.in

    Studies on nitropyridines have shown that the strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. researchgate.net DFT calculations would confirm that the nitro group at the 3-position, along with the nitrogen atom in the ring, renders the C2 and C6 positions highly electron-deficient. This calculated electronic structure explains the compound's primary synthetic route via nucleophilic aromatic substitution (SNAr) at the C2 position. Furthermore, DFT can be used to calculate properties like heats of formation and to assess the aromaticity of the substituted pyridine ring system. researchgate.netresearchgate.net

    DFT calculations are instrumental in elucidating complex reaction mechanisms at the molecular level. rsc.orgchemrxiv.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves calculating the geometries and energies of all relevant species, including reactants, intermediates, products, and, crucially, transition states.

    For the synthesis of this compound via the SNAr reaction, DFT could be used to model the entire pathway:

    Nucleophilic Attack: Calculation of the transition state for the attack of the diethyl malonate enolate on the electron-deficient C2 position of a 2-halo-3-nitropyridine precursor.

    Intermediate Stability: Characterization of the stability of the resulting negatively charged intermediate (a Meisenheimer-like complex).

    Leaving Group Departure: Modeling the transition state for the expulsion of the halide leaving group to restore the aromaticity of the ring.

    A molecule's three-dimensional shape, or conformation, is intrinsically linked to its stability and reactivity. This compound possesses several rotatable single bonds, leading to a range of possible spatial arrangements. Computational studies, particularly DFT and molecular dynamics simulations, are used to explore this conformational landscape. nih.gov

    Key conformational questions that can be addressed computationally include:

    Ester Group Orientation: The orientation of the two ethoxycarbonyl groups can also be modeled to find the preferred arrangement that minimizes steric and electrostatic repulsion.

    Understanding these conformational preferences is crucial, as the lowest-energy conformer is often the most populated and, in many cases, the most reactive. nih.govresearchgate.net By predicting the most stable three-dimensional structure, computational models can help rationalize observed reaction selectivities and guide the design of new derivatives with specific desired properties.

    Future Directions and Emerging Research Frontiers

    Innovations in Sustainable Synthesis of Pyridine-Malonate Derivatives

    The synthesis of pyridine (B92270) derivatives, including Diethyl 2-(3-nitropyridin-2-yl)malonate, has traditionally relied on methods that often involve harsh conditions and generate significant waste. nih.govvcu.edu The future of synthesizing these compounds is geared towards green chemistry principles, focusing on efficiency, safety, and environmental impact reduction.

    Key areas of innovation include:

    Continuous Flow Chemistry: Shifting from batch processing to continuous flow reactors offers substantial advantages. This technology allows for better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. vcu.edu Researchers have demonstrated that flow chemistry can reduce a five-step batch process for a pyridine-based pharmaceutical to a single continuous step, dramatically increasing yield from 58% to 92% and cutting production costs. vcu.edu Applying this to the synthesis of this compound, which typically involves the condensation of 2-chloro-3-nitropyridine (B167233) with diethyl malonate, could significantly enhance process efficiency. chemicalbook.com

    Novel Catalytic Systems: There is a move away from stoichiometric reagents towards catalytic systems. This includes the development of nanocatalysts and organocatalysts for pyridine synthesis, which can operate under milder conditions and are often more selective. researchgate.net For pyridine-malonate synthesis, exploring novel base catalysts or phase-transfer catalysts could improve reaction rates and reduce the need for harsh solvents.

    Green Solvents and Reagents: The use of hazardous solvents like DMF and DMSO is a significant environmental concern. Future research will focus on replacing these with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems where possible. researchgate.net Additionally, developing synthetic routes that utilize less hazardous starting materials is a key goal for sustainable production.

    Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyridine Derivatives
    ParameterTraditional MethodsEmerging Sustainable Methods
    Process TypeBatch ProcessingContinuous Flow Processing vcu.edu
    CatalysisOften uses stoichiometric strong bases or harsh reagentsNanocatalysts, organocatalysts, biocatalysts researchgate.net
    SolventsDMF, DMSO, chlorinated hydrocarbons Water, ionic liquids, supercritical fluids researchgate.net
    EfficiencyVariable yields, potential for side reactionsHigher yields, improved selectivity, reduced waste vcu.edu
    SafetyRisks associated with high temperatures, pressures, and hazardous materialsEnhanced safety through better process control and smaller reaction volumes vcu.edu

    Exploration of Photoredox and Electrosynthesis in Malonate Chemistry

    Photoredox catalysis and electrosynthesis represent cutting-edge technologies that utilize light and electricity, respectively, to drive chemical reactions. These methods offer unique reactivity pathways under mild conditions and are increasingly being applied to malonate chemistry.

    Photoredox Catalysis: This technique uses light to excite a photocatalyst, initiating single-electron transfer (SET) processes. In the context of malonate chemistry, photoredox catalysis has been successfully used for the reductive arylation of arylidene malonates. nih.govnih.govacs.org This approach generates stabilized radical species from the malonate, which can then participate in C-C bond-forming reactions. nih.govacs.org Future research could adapt these principles to functionalize the pyridine ring or the malonate moiety of this compound, enabling the introduction of novel substituents that are inaccessible through traditional methods. Cooperative photocatalyst systems that operate without sacrificial electron donors are also being developed, further enhancing the sustainability of these reactions. rsc.org

    Electrosynthesis: Organic electrosynthesis uses an electric current to oxidize or reduce substrates, providing a reagent-free method for chemical transformations. nih.gov This field is experiencing a renaissance, with new applications for carboxylic acid derivatives, including malonates. nih.gov Studies have demonstrated the electrochemical oxidative decarboxylation of disubstituted malonic acids to form ketals and ketones. researchgate.netorganic-chemistry.orgacs.org This strategy effectively uses the malonic acid unit as a carbonyl synthon. nih.gov Applying this logic, the malonate group in this compound could potentially be transformed into a ketone or other functional groups through electrochemical methods, opening new avenues for derivatization.

    Table 2: Emerging Synthetic Methodologies in Malonate Chemistry
    MethodologyPrinciplePotential Application for Pyridine-MalonatesKey Advantages
    Photoredox CatalysisVisible light-induced single-electron transfer to generate radical intermediates. nih.govnih.govFunctionalization of the pyridine ring or malonate side-chain; C-C and C-heteroatom bond formation.Mild reaction conditions, unique reactivity, high functional group tolerance. acs.org
    ElectrosynthesisUse of electric current to drive redox reactions, avoiding chemical oxidants/reductants. nih.govOxidative or reductive transformation of the malonate group (e.g., to a ketone) or the nitro group. organic-chemistry.orgacs.orgHigh atom economy, reduced waste, enhanced safety, use of a "green" reagent (the electron). nih.gov

    Chemoenzymatic Transformations and Biocatalysis

    The use of enzymes in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. For pyridine and malonate derivatives, biocatalysis and chemoenzymatic approaches (combining chemical and enzymatic steps) are promising frontiers.

    Enzymes like lipases have been shown to catalyze the synthesis of malonate polyesters under solvent-free conditions, a task difficult to achieve with traditional metal catalysts. rsc.orgrsc.org This highlights the potential for enzymes to perform selective transformations on the ester groups of this compound.

    Furthermore, arylmalonate decarboxylase (AMDase) is an enzyme capable of highly enantioselective decarboxylation of arylmalonates to produce chiral arylpropionic acids, a key structural motif in "profen" non-steroidal anti-inflammatory drugs. frontiersin.orgnih.gov While the substrate specificity for a nitropyridinyl malonate would need to be investigated, protein engineering could be used to tailor the enzyme's active site. This could provide a pathway to enantiomerically pure derivatives, which is of high value in pharmaceutical chemistry. Combining chemical synthesis to build the core pyridine-malonate structure with a subsequent enzymatic step for asymmetric transformation is a powerful strategy for accessing complex, chiral molecules. whiterose.ac.uk

    Application of Artificial Intelligence and Machine Learning in Reaction Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed. researchgate.netijsetpub.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov

    For a complex target like this compound, AI can be applied in several ways:

    Retrosynthesis Planning: AI-powered platforms can propose multiple synthetic pathways to the target molecule, potentially uncovering more efficient or cost-effective routes than those currently known. nih.gov These tools learn from millions of published reactions to identify the most plausible disconnections.

    Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield of a specific reaction, such as the coupling of 2-chloro-3-nitropyridine and diethyl malonate. beilstein-journals.org This data-driven approach can significantly reduce the time and resources spent on empirical optimization.

    Discovery of New Reactions: By identifying patterns in reactivity data that may not be obvious to human chemists, AI has the potential to discover entirely new transformations. ijsetpub.comyoutube.com This could lead to novel methods for synthesizing the pyridine-malonate scaffold or for its subsequent functionalization.

    The integration of AI with automated robotic platforms ("self-driving labs") represents the ultimate frontier, where AI algorithms design experiments, which are then physically performed by robots, and the results are fed back to the AI to refine the next set of experiments, accelerating discovery at an unprecedented rate. nih.gov

    Q & A

    Q. Tables for Key Data

    Property Conditions Value/Outcome Reference
    Synthesis YieldK₂CO₃, DMF, 100°C, 1.5 h87% (2-nitrophenyl analog)
    Enantiomeric Excess (e.e.)L-proline, pyridine, 35°C, 48 h79% e.e.
    Hydrolysis Yield (Acetic Acid)HBr/AcOH (1:5), 80°C, 16 h63%
    Excess Molar Enthalpy (Hᴱ)Diethyl malonate + ethanol, 328 K+800 J/mol

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.